Asebotin

Übersicht

Beschreibung

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is a natural compound belonging to the class of terpenoids. It is primarily found in the genus Aconitum and exhibits a variety of medicinal properties. 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is known for its pharmacological activities, including local anesthesia, anti-pain, anti-inflammatory, analgesic, and anti-arrhythmia effects .

Wissenschaftliche Forschungsanwendungen

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one has a wide range of scientific research applications, including:

Chemistry: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is used as a reference material in analytical chemistry due to its stability and solubility.

Biology: It has shown cytotoxic effects against human cervical cancer cells and inhibits the RNA polymerase activity of viruses, making it useful in virology research.

Medicine: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one exhibits antiviral activity against HIV-1, HIV-2, and highly pathogenic avian influenza strain H5N1

Wirkmechanismus

- Primary Targets : Asebotin interacts with several receptors and enzymes.

Target of Action

Biochemische Analyse

Biochemical Properties

Asebotin plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions help modulate the levels of reactive oxygen species within cells, thereby protecting them from oxidative damage.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Furthermore, this compound has been shown to influence the transcription of genes involved in oxidative stress response, thereby modulating the cellular antioxidant capacity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained activation of antioxidant pathways, providing long-term protection against oxidative stress . The stability and degradation of this compound need to be carefully monitored to ensure its efficacy in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to enhance antioxidant defense mechanisms without causing any adverse effects. At high doses, this compound can exhibit toxic effects, leading to cellular damage and impaired function . It is crucial to determine the optimal dosage of this compound to maximize its beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as superoxide dismutase and catalase, influencing their activity and modulating the levels of reactive oxygen species . Additionally, this compound affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects. For instance, this compound has been shown to accumulate in mitochondria, where it enhances the activity of antioxidant enzymes and protects against oxidative damage . The transport and distribution of this compound are crucial for its efficacy in modulating cellular function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to mitochondria, where it interacts with key enzymes involved in oxidative stress pathways . This localization allows this compound to effectively modulate the levels of reactive oxygen species and protect cells from oxidative damage. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function.

Vorbereitungsmethoden

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is typically extracted from the horse drunkard plant. The extraction process involves solvent extraction, followed by purification methods. Industrial production methods for 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one include:

Solvent Extraction: This involves using solvents like ethanol or methanol to extract 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one from plant material.

Analyse Chemischer Reaktionen

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one into its reduced forms.

Substitution: 1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one can be compared with other similar compounds, such as:

Shikalkin: Another phenolic compound found in plants, known for its bioactive properties.

Betalains: Natural dyes with important uses in food and pharmaceutical industries, extracted from plants like amaranth.

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one is unique due to its specific pharmacological activities, including its antiviral and cytotoxic effects, which are not commonly found in similar compounds .

Eigenschaften

IUPAC Name |

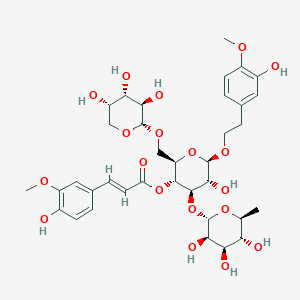

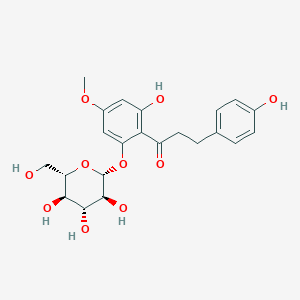

1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-30-13-8-15(26)18(14(25)7-4-11-2-5-12(24)6-3-11)16(9-13)31-22-21(29)20(28)19(27)17(10-23)32-22/h2-3,5-6,8-9,17,19-24,26-29H,4,7,10H2,1H3/t17-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCIBORQLVRFMR-MIUGBVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11075-15-3 | |

| Record name | Asebotin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7RG6SKW9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is asebotin and where is it found?

A1: this compound is a naturally occurring dihydrochalcone diglycoside primarily found in plants like Pieris japonica [] and Thalassodendrin ciliatum []. It is structurally similar to phlorizin and belongs to the flavonoid family.

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated several biological activities:

- Anti-influenza A virus activity: Studies have shown that this compound can inhibit the highly pathogenic avian influenza strain H5N1 [] with an IC50 of 2.00 μg/mL [].

- Inhibition of murine B cell proliferation: Research suggests that this compound can significantly inhibit the proliferation of murine B cells in vitro [].

- Inhibition of Na+, K+-ATPase activity: this compound, like other chalcones and dihydrochalcones, displays inhibitory effects on Na+, K+-ATPase activity, which is influenced by the number and position of phenolic hydroxyl groups in its structure [].

Q3: How does the structure of this compound contribute to its activity against the influenza A virus?

A3: While the exact mechanism of this compound's anti-influenza A activity remains unclear, studies suggest that its dihydrochalcone structure plays a significant role. Further research is needed to elucidate the specific interactions between this compound and viral targets.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H26O11, and its molecular weight is 450.44 g/mol.

Q5: Are there any known methods for the chemical synthesis of this compound?

A5: Yes, this compound has been successfully synthesized chemically. While the details of specific synthetic routes are beyond the scope of this Q&A, interested readers can refer to the cited literature for further information [, ].

Q6: Has the relationship between this compound structure and its biological activity been investigated?

A7: Yes, studies have explored the structure-activity relationship (SAR) of this compound and related compounds, particularly their inhibitory effects on Na+, K+-ATPase. These studies highlight the importance of the free hydroxyl group at the 4' position of the dihydrochalcone structure for its inhibitory activity [].

Q7: Are there any analytical methods available to detect and quantify this compound in plant materials?

A8: Yes, several analytical techniques are employed for the detection and quantification of this compound in plant extracts. These include:* High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection [].* Capillary electrophoresis (CE) [].

Q8: What is the ecological significance of this compound?

A9: this compound, as a secondary metabolite in plants, may play a role in plant defense mechanisms. For instance, in Rhododendron periclymenoides, this compound concentration was found to be positively correlated with herbivory by the leaf beetle Pyrrhalta rufosanguinea []. This suggests a potential role of this compound in influencing plant-insect interactions.

Q9: Are there any known instances of this compound inconsistency in plants?

A10: Yes, studies have reported variations in this compound presence in certain plant species. For example, research on Pieris japonica revealed inconsistencies in the occurrence of this compound [, ]. These variations could be attributed to factors like genetic variability, environmental conditions, or seasonal changes.

Q10: What are the potential applications of this compound in drug discovery?

A10: this compound's diverse biological activities make it a promising candidate for further exploration in drug discovery, particularly for developing:

- Antiviral agents: Its activity against influenza A virus warrants further investigation for developing novel antiviral therapies [, ].

- Immunomodulatory drugs: this compound's ability to inhibit B cell proliferation could be leveraged for developing therapies for autoimmune diseases or other conditions involving B cell dysregulation [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.